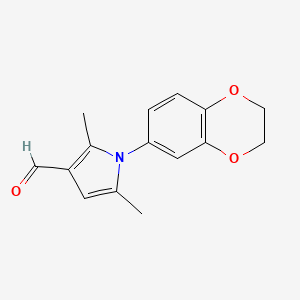

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a complex organic compound that features a unique combination of a benzodioxin ring and a pyrrole ring

Vorbereitungsmethoden

The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzodioxin moiety, which is then coupled with a pyrrole derivative. The reaction conditions often include the use of solvents like N,N-dimethylformamide (DMF) and bases such as lithium hydride (LiH) to facilitate the coupling reactions .

Analyse Chemischer Reaktionen

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the benzodioxin and pyrrole rings.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

- Enzyme Inhibition Studies : Research indicates that derivatives of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-1H-pyrrole have been evaluated for their inhibitory effects on enzymes such as α-glucosidase and acetylcholinesterase. These studies are crucial for developing treatments for conditions like Type 2 diabetes mellitus and Alzheimer's disease. For instance, compounds synthesized from this structure demonstrated promising results in inhibiting these enzymes, suggesting potential therapeutic applications in managing these diseases .

- Antioxidant Activity : The compound has shown antioxidant properties in preliminary studies. Antioxidants play a vital role in preventing oxidative stress-related diseases. The presence of the benzodioxin moiety may contribute to its activity by stabilizing free radicals .

- Antimicrobial Properties : Some derivatives have been tested for antimicrobial activity against various pathogens. This aspect is particularly relevant in the development of new antibiotics amid rising antibiotic resistance .

Synthetic Organic Chemistry

- Synthesis of Novel Compounds : The compound serves as a key intermediate in the synthesis of various other biologically active molecules. Its reactivity allows for the introduction of different functional groups, facilitating the creation of libraries of compounds for biological screening .

- Functionalization Reactions : The aldehyde functional group in this compound makes it suitable for further reactions such as condensation and nucleophilic addition, which can lead to the formation of more complex structures with enhanced biological activities .

Material Science Applications

- Polymer Chemistry : The incorporation of this compound into polymer matrices can enhance the material properties such as thermal stability and mechanical strength. Research into its application in creating smart materials or coatings is ongoing .

- Fluorescent Materials : Given its unique structure, there is potential for developing fluorescent materials based on this compound, which could be useful in bioimaging and sensing applications .

Case Studies

Wirkmechanismus

The mechanism by which 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, through its functional groups. The benzodioxin and pyrrole rings may play a role in binding to these targets, influencing biological pathways and cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde include:

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine: Known for its antibacterial properties.

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide: Studied for its enzyme inhibition and potential therapeutic applications.

4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid: Investigated for its biological activities and potential as a drug candidate.

The uniqueness of this compound lies in its combined structural features, which may confer distinct biological and chemical properties not observed in its analogs.

Biologische Aktivität

The compound 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

- Chemical Formula : C₁₅H₁₅N₁O₃

- Molecular Weight : 255.29 g/mol

- IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the reaction of 2,5-dimethylpyrrole with an appropriate aldehyde derivative derived from benzodioxin. Various methods have been reported for the synthesis of related pyrrole derivatives, often focusing on optimizing yield and purity through different reaction conditions and catalysts .

Enzyme Inhibition

Recent studies have highlighted the enzyme inhibitory potential of compounds containing the benzodioxane moiety. Specifically, derivatives of 1-(2,3-dihydro-1,4-benzodioxin) have been tested against key enzymes such as:

- Acetylcholinesterase (AChE) : Important for neurotransmission and a target in Alzheimer's disease.

- α-Glucosidase : Relevant in managing Type 2 diabetes mellitus (T2DM) by inhibiting carbohydrate absorption.

The compound demonstrated significant inhibitory activity against these enzymes, suggesting potential therapeutic applications in neurodegenerative diseases and diabetes management .

Antioxidant Properties

Pyrrole derivatives are known for their antioxidant capabilities. The presence of the formyl group in this compound contributes to its ability to scavenge free radicals and reduce oxidative stress. This property is crucial in preventing cellular damage associated with various diseases .

Anti-inflammatory Effects

Research has indicated that compounds with similar structures exhibit anti-inflammatory properties. The mechanism is thought to involve the inhibition of pro-inflammatory cytokines and mediators. Studies on related compounds suggest that this compound may also exert anti-inflammatory effects through modulation of signaling pathways involved in inflammation .

Case Studies

The biological activity of this compound can be attributed to its structural features:

- Electron-rich Pyrrole Ring : Facilitates interaction with various biological targets.

- Benzodioxin Moiety : Enhances binding affinity to enzymes and receptors involved in metabolic processes.

- Formyl Group : Contributes to antioxidant activity by participating in redox reactions.

Eigenschaften

IUPAC Name |

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethylpyrrole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c1-10-7-12(9-17)11(2)16(10)13-3-4-14-15(8-13)19-6-5-18-14/h3-4,7-9H,5-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGVJGSGMITZAIX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC3=C(C=C2)OCCO3)C)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.